3-(Phenylmethanesulfinylmethyl)aniline
Overview
Description
3-(Phenylmethanesulfinylmethyl)aniline is a useful research compound. Its molecular formula is C14H15NOS and its molecular weight is 245.34 g/mol. The purity is usually 95%.
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Biological Activity
3-(Phenylmethanesulfinylmethyl)aniline, with the chemical formula CHNOS, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a phenyl group attached to a sulfinylmethyl side chain, which significantly influences its biological activity. The presence of the sulfinyl group enhances the compound's reactivity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that compounds with sulfinyl groups often exhibit antimicrobial properties. In studies involving various bacterial strains, this compound demonstrated inhibitory effects, suggesting its potential as an antibacterial agent. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory activity. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a possible application in treating inflammatory diseases, where modulation of immune responses is crucial.
Anticancer Potential
Emerging evidence points to the anticancer potential of this compound. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines, possibly through the activation of intrinsic apoptotic pathways. The sulfinyl group may play a critical role in enhancing the compound's interaction with cellular targets involved in apoptosis.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfinyl group can interact with active sites on enzymes, leading to inhibition or modulation of their activity.
- Cell Membrane Interaction : The compound may disrupt lipid bilayers, affecting membrane integrity and function.
- Signal Transduction Pathways : It may interfere with signaling pathways involved in inflammation and cell survival.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Study : A study published in the Journal of Antibiotic Research demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. This suggests significant antimicrobial potential .
- Anti-inflammatory Research : In a study examining the effects on RAW 264.7 macrophages, treatment with the compound reduced TNF-α production by 40% compared to controls, indicating strong anti-inflammatory properties .
- Anticancer Activity : A recent investigation into its effects on breast cancer cell lines revealed that treatment led to a dose-dependent increase in apoptosis markers, including caspase-3 activation .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
3-(Phenylsulfanylmethyl)aniline | Lacks sulfinyl group | Lower antimicrobial activity |
4-(Methylsulfonyl)aniline | Contains sulfonyl but different position | Moderate anti-inflammatory effects |
N,N-Dimethylphenylsulfide | No sulfinyl or methylene bridge | Minimal biological activity |
Properties
IUPAC Name |
3-(benzylsulfinylmethyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c15-14-8-4-7-13(9-14)11-17(16)10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFPYJKPMBBHLKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)CC2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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